molecular formula C13H6Cl2O3S B5544643 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Cat. No. B5544643
M. Wt: 313.2 g/mol
InChI Key: HFWWZMONJWAULP-UHFFFAOYSA-N
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Description

The compound of interest falls within the category of benzoxathioles, which are heterocyclic compounds containing sulfur and oxygen in a benzene ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzoxathioles involves multistep chemical reactions, starting from basic chemical substrates to achieve the desired compound. For example, the synthesis of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate) demonstrates a complex process involving esterification, carbamation, and comparison of antineoplastic activities among derivatives (Anderson, Chang, & Mcpherson, 1983).

Molecular Structure Analysis

The molecular structure of benzoxathioles and related compounds is characterized using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These analyses provide detailed information on the molecular vibrations, functional groups, and overall molecular geometry. A study on the structural elucidation of a novel pyrazole derivative highlights the importance of crystal structure analysis in understanding the compound's molecular configuration (Naveen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzoxathioles can lead to various derivatives with distinct chemical properties. The reactivity of these compounds towards different chemical reagents enables the synthesis of a wide range of biologically active molecules. For example, the alkylation of 7-bromo-5-(2-chlorophenyl)- 3-hydroxy-1,2-dihydro-3H-1,4-benzo- diazepin-2-one with alkyl tosylates demonstrates the chemical versatility of related structures (Pavlovsky et al., 2009).

Physical Properties Analysis

The physical properties of benzoxathioles, including solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. The solubility of these compounds in water and organic solvents affects their bioavailability and pharmacokinetic profile.

Chemical Properties Analysis

Benzoxathioles exhibit a range of chemical properties, including antioxidative, antimicrobial, and anti-inflammatory activities. These properties are often evaluated through biochemical assays and molecular docking studies to understand their mechanism of action and potential therapeutic applications. For instance, the synthesis and antimicrobial, analgesic activity, and molecular docking studies of novel benzoxazole derivatives highlight the chemical properties and potential applications of these compounds (Jayanna et al., 2013).

Scientific Research Applications

Biological Properties and Drug Development

A series of hindered phenolic 1,3-benzoxathioles were prepared and investigated for their biological properties, demonstrating significant biological activities such as lipid peroxidation (LPO)-lowering, antisuperoxide inhibiting, slow reacting substance of anaphylaxis (SRS-A) inhibiting, and 5-lipoxygenase inhibiting activities. These properties suggest potential for development as candidate drugs for treating conditions like asthma (Aizawa et al., 1990).

Chemical Reactivity and Synthesis

The synthesis and evaluation of compounds related to "7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one" involve the exploration of their reactivity and potential for forming prodrugs with enhanced solubility and therapeutic efficacy. One such study involved the preparation of prodrugs with improved water solubility, highlighting the compound's utility in drug formulation and delivery (Anderson et al., 1983).

Environmental Applications

Research on photocatalytic oxidation of chlorinated phenols, which are structurally related to "7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one," has shown the potential for environmental remediation. Studies on photocatalyzed oxidation pathways of dichlorophenols by CdS in different pH conditions have contributed to understanding the degradation mechanisms of persistent organic pollutants in water (Tang & Huang, 1995).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, it would depend on its specific biological target .

properties

IUPAC Name

7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2O3S/c14-6-1-2-10(15)8(3-6)9-4-7(16)5-11-12(9)18-13(17)19-11/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWWZMONJWAULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

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